molecular formula C12H16BN3O5 B2844688 7-BOC-4-Methoxypyrrolo[2,3-d]pyrimidine-6-boronic acid CAS No. 2377611-84-0

7-BOC-4-Methoxypyrrolo[2,3-d]pyrimidine-6-boronic acid

Cat. No.: B2844688
CAS No.: 2377611-84-0
M. Wt: 293.09
InChI Key: AEXGZEHBDMIPEF-UHFFFAOYSA-N
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Description

7-BOC-4-Methoxypyrrolo[2,3-d]pyrimidine-6-boronic acid (CAS: 2377611-84-0) is a heterocyclic boronic acid derivative featuring a fused pyrrolo[2,3-d]pyrimidine core. Key structural attributes include:

  • BOC (tert-butoxycarbonyl) protection at the N7 position, enhancing stability during synthetic workflows.
  • Methoxy group at the C4 position, influencing electronic and steric properties.
  • Boronic acid at the C6 position, enabling participation in Suzuki-Miyaura cross-coupling reactions for biaryl bond formation.

This compound is listed as a discontinued product by suppliers like CymitQuimica (purity: 98%) and Combi-Blocks (purity: 96%) . Its molecular weight is 293.09 g/mol, and its primary application lies in medicinal chemistry for synthesizing kinase inhibitors or nucleoside analogs .

Properties

IUPAC Name

[4-methoxy-7-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolo[2,3-d]pyrimidin-6-yl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BN3O5/c1-12(2,3)21-11(17)16-8(13(18)19)5-7-9(16)14-6-15-10(7)20-4/h5-6,18-19H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEXGZEHBDMIPEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=C(N1C(=O)OC(C)(C)C)N=CN=C2OC)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-BOC-4-Methoxypyrrolo[2,3-d]pyrimidine-6-boronic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for 7-BOC-4-Methoxypyrrolo[2,3-d]pyrimidine-6-boronic acid are not well-documented in the public domain. the general principles of large-scale organic synthesis, including optimization of reaction conditions, purification processes, and quality control, would apply.

Chemical Reactions Analysis

Suzuki–Miyaura Cross-Coupling Reactions

The boronic acid group at position C6 enables participation in palladium-catalyzed Suzuki–Miyaura couplings. This reaction is widely used for forming C–C bonds between aryl/heteroaryl boronic acids and halides .

Reaction Conditions

  • Catalyst: Pd(PPh₃)₄ or PdCl₂(dppf) (common for electron-deficient substrates) .

  • Base: K₃PO₄ or Cs₂CO₃ in 1,4-dioxane or toluene .

  • Functional Group Tolerance: The BOC (tert-butoxycarbonyl) and methoxy groups remain intact under standard coupling conditions .

Yield Influencers

  • Electronic Effects: Electron-rich boronic acids (e.g., 4-methoxyphenyl) improve transmetalation efficiency, while electron-withdrawing groups (e.g., halides) reduce yields due to protodeboronation .

  • Steric Hindrance: The pyrrolo[2,3-d]pyrimidine scaffold introduces minimal steric bulk, favoring coupling at C6 .

Example Reaction:

text
7-BOC-4-Methoxy-6-boronic acid + Aryl Halide → 7-BOC-4-Methoxy-6-aryl-pyrrolo[2,3-d]pyrimidine (Yield: 55–80% under optimized conditions)[9][12]

Protodeboronation and Stability

The boronic acid’s stability is pH-dependent and influenced by the heterocyclic core .

Key Findings

  • pH Sensitivity: Protodeboronation accelerates under strongly acidic (pH < 3) or basic (pH > 10) conditions .

  • Stability in Neutral Media: At pH 7–9 and 25°C, the half-life exceeds 24 hours, making it suitable for aqueous-organic reactions .

  • Metal Effects: Cu²⁺ or Zn²⁺ salts stabilize the boronic acid by forming coordination complexes, reducing fragmentation .

Comparison of Boronic Acid Stability

ConditionHalf-Life (70°C)Notes
pH 7 (H₂O/dioxane)~50 minModerate stability
pH 12 (H₂O/dioxane)<1 minRapid protodeboronation
Presence of ZnCl₂>24 hStabilization via coordination

Chemoselective Transformations

The trifluoroborate analog of similar pyrimidines undergoes diverse reactions, suggesting applicability to this compound :

Functionalization Pathways

  • Oxidation: Boronic acid → Phenol (H₂O₂, NaOH) .

  • Electrophilic Substitution: Bromination at C5 without affecting the boronic acid .

  • Deprotection: BOC removal with TFA in DCM, enabling further amine derivatization .

Challenges and Mitigation Strategies

  • Protodeboronation: Minimized using buffered conditions (pH 7–9) and low temperatures .

  • Side Reactions: Competitive deborylation in electron-deficient systems requires optimized catalyst loading .

Scientific Research Applications

Medicinal Chemistry

7-BOC-4-Methoxypyrrolo[2,3-d]pyrimidine-6-boronic acid has shown potential in drug development, particularly in the design of inhibitors targeting specific enzymes or receptors. Its boronic acid functionality is particularly useful in the development of protease inhibitors, which are crucial for treating various diseases including cancer and viral infections.

Case Study: Protease Inhibition

Research has indicated that compounds with boronic acid moieties can effectively inhibit serine proteases. Studies involving 7-BOC-4-Methoxypyrrolo[2,3-d]pyrimidine-6-boronic acid have demonstrated its capability to bind to the active sites of these enzymes, suggesting its utility as a lead compound in drug discovery.

Bioconjugation Techniques

The boronic acid group allows for selective binding to diols, making this compound an excellent candidate for bioconjugation applications. This property can be exploited for labeling biomolecules or creating targeted delivery systems in therapeutic contexts.

Example: Targeted Drug Delivery

In studies focused on targeted drug delivery systems, 7-BOC-4-Methoxypyrrolo[2,3-d]pyrimidine-6-boronic acid has been used to conjugate drugs to antibodies or other targeting moieties, enhancing the specificity and efficacy of therapeutic agents.

Material Science

The unique structural features of 7-BOC-4-Methoxypyrrolo[2,3-d]pyrimidine-6-boronic acid also lend themselves to applications in material science, particularly in the development of organic electronic materials.

Application: Organic Light Emitting Diodes (OLEDs)

Research indicates that compounds with pyrrolo-pyrimidine structures can be incorporated into OLEDs due to their favorable electronic properties. The stability provided by the Boc group further enhances their applicability in such devices.

Mechanism of Action

The mechanism of action of 7-BOC-4-Methoxypyrrolo[2,3-d]pyrimidine-6-boronic acid is not well-documented. as a boronic acid derivative, it can interact with various molecular targets through the formation of boron-oxygen or boron-nitrogen bonds. These interactions can influence the activity of enzymes or other biological molecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Analogues

(A) Thieno[2,3-d]pyrimidine Derivatives
  • Examples: 4-Substituted anilinothieno[2,3-d]pyrimidine-6-methanone (Figure 12A) and 4-anilino-6-phenylthieno[2,3-d]pyrimidine (Figure 12D) .
  • Key Differences: Thieno[2,3-d]pyrimidines replace the pyrrolo nitrogen with sulfur, altering electronic properties and binding affinity. Lack of boronic acid limits utility in cross-coupling reactions.
  • Applications : Primarily explored as kinase inhibitors or antimicrobial agents .
(B) Furo[2,3-d]pyrimidine Derivatives
  • Examples: 6-aryl-substituted furo[2,3-d]pyrimidin-4-amine (Figure 17B) and 4-anilino-6-methylfuro[2,3-d]pyrimidin-5-carboxylate (Figure 17E) .
  • Key Differences :
    • Oxygen in the fused furo ring reduces basicity compared to pyrrolo analogues.
    • Carboxylate or amide substituents modify solubility and target engagement.
  • Applications : Anticancer and anti-inflammatory agents .
(C) Other Pyrrolo[2,3-d]pyrimidine Derivatives
  • Examples: 7-Benzyl-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-4-amine (): Lacks boronic acid but includes halogen for nucleophilic substitution. 4-Methyl-5-(pyridin-4-yl)-N7-(β-D-ribofuranosyl)-pyrrolo[2,3-d]pyrimidine (): Features a ribose moiety for nucleoside analog applications.
  • Key Differences :
    • Absence of boronic acid limits use in coupling reactions.
    • Functional groups (e.g., halogens, sugars) dictate biological targeting .

Boronic Acid-Containing Analogues

(A) Indole-Based Boronic Acids
  • Example : 1-BOC-6-Methoxyindole-3-boronic acid, pinacol ester (PN-6302, CAS: 1256360-00-5) .
  • Key Differences :
    • Indole core vs. pyrrolo-pyrimidine; the latter offers a larger π-system for target binding.
    • Pinacol ester vs. free boronic acid: Alters reactivity in cross-coupling conditions.
(B) Substituted Phenylboronic Acids
  • Example : 3-Chloro-4-fluoro-5-(2-methoxyethoxy)phenylboronic acid (CAS: 2096338-69-9) .
  • Key Differences :
    • Planar phenyl ring vs. fused bicyclic system; reduced steric hindrance in phenyl derivatives.
    • Methoxyethoxy group enhances solubility but reduces metabolic stability.

Data Table: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Purity Applications
7-BOC-4-Methoxypyrrolo[2,3-d]pyrimidine-6-boronic acid Pyrrolo[2,3-d]pyrimidine BOC (N7), methoxy (C4), boronic acid (C6) 96–98% Suzuki couplings, kinase inhibitors
4-Substituted anilinothieno[2,3-d]pyrimidine-6-methanone Thieno[2,3-d]pyrimidine Methanone (C6), anilino (C4) N/A Kinase inhibition
1-BOC-6-Methoxyindole-3-boronic acid Indole BOC (N1), methoxy (C6), boronic acid (C3) 95% Cross-coupling intermediates
3-Chloro-4-fluoro-5-(2-methoxyethoxy)phenylboronic acid Phenyl Cl (C3), F (C4), methoxyethoxy (C5) 97% Antibacterial agents

Biological Activity

7-BOC-4-Methoxypyrrolo[2,3-d]pyrimidine-6-boronic acid is an emerging compound of interest in medicinal chemistry, particularly due to its potential biological activities. This compound is characterized by a pyrrolo-pyrimidine structure that incorporates boronic acid functionality, which is known to enhance biological interactions. The following sections will detail its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical formula:

  • Linear Formula : C₁₂H₁₆BN₃O₅
  • CAS Number : 2377611-84-0

This structure allows for various interactions within biological systems, particularly in enzyme inhibition and cellular signaling pathways.

Mechanisms of Biological Activity

Research indicates that compounds with similar structures often exhibit significant biological activities, including:

  • Anticancer Activity : Compounds derived from pyrrolo[2,3-d]pyrimidines have shown promising anticancer properties. For instance, derivatives such as HC-6 have demonstrated dose-dependent cytostatic and pro-apoptotic effects in cancer cell lines through activation of specific signaling pathways (e.g., cell cycle arrest and apoptosis) .
  • Enzyme Inhibition : The boronic acid moiety is known for its ability to inhibit proteasome activity, which is crucial for the degradation of regulatory proteins involved in cell cycle progression and apoptosis. This suggests that 7-BOC-4-Methoxypyrrolo[2,3-d]pyrimidine-6-boronic acid could act as a p97 inhibitor, impacting multiple myeloma and non-small cell lung cancer cells .
  • Anti-inflammatory Properties : Pyrrole derivatives have been linked to anti-inflammatory activities, potentially through modulation of pro-inflammatory cytokines . This could be beneficial in treating conditions characterized by excessive inflammation.

Case Studies

Several studies have investigated the biological activity of related compounds:

Study 1: Anticancer Efficacy

In a study examining the cytotoxic effects of pyrido[2,3-d]pyrimidines on various cancer cell lines (MD-MBA-231, HT-29, T-24), it was found that these compounds exhibited significant cytotoxicity with IC₅₀ values indicating effective concentrations for therapeutic use .

Study 2: Enzyme Interaction

A recent investigation into novel pyrimidine molecules containing boronic acid revealed promising results in inhibiting p97 with IC₅₀ values as low as 0.86 μM against multiple myeloma cells . This highlights the potential of 7-BOC-4-Methoxypyrrolo[2,3-d]pyrimidine-6-boronic acid in targeting specific enzymatic pathways critical for tumor growth.

Data Table: Summary of Biological Activities

Activity Type Mechanism Reference
AnticancerCytostatic and pro-apoptotic
Enzyme Inhibitionp97 inhibition
Anti-inflammatoryCytokine modulation

Research Findings and Future Directions

The ongoing research into 7-BOC-4-Methoxypyrrolo[2,3-d]pyrimidine-6-boronic acid suggests that it holds considerable promise as a therapeutic agent. Its unique structural attributes allow it to engage in multiple biological pathways effectively. Future studies should focus on:

  • In Vivo Studies : To assess the pharmacokinetics and therapeutic efficacy in animal models.
  • Structure-Activity Relationship (SAR) : To optimize the compound for enhanced potency and selectivity against targeted cancer types.
  • Combination Therapies : Evaluating its effectiveness in combination with existing treatments to improve overall outcomes in cancer therapy.

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